molecular formula C6H7F2NO2 B13904465 (2S)-4-(difluoromethylene)pyrrolidine-2-carboxylic acid

(2S)-4-(difluoromethylene)pyrrolidine-2-carboxylic acid

Cat. No.: B13904465
M. Wt: 163.12 g/mol
InChI Key: FUIVWQOWHXMFSP-BYPYZUCNSA-N
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Description

(2S)-4-(difluoromethylene)pyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative. This compound is of interest due to its unique structural features, which include a difluoromethylene group attached to the pyrrolidine ring. The presence of fluorine atoms can significantly alter the chemical and biological properties of the molecule, making it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of difluoromethylation reactions, which can be catalyzed by transition metals such as copper . The reaction conditions often include the use of difluoromethylating agents and appropriate solvents to facilitate the incorporation of the difluoromethylene group.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-(difluoromethylene)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The difluoromethylene group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of fluorinated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-4-(difluoromethylene)pyrrolidine-2-carboxylic acid is unique due to its specific structural configuration and the presence of the difluoromethylene group attached to the pyrrolidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H7F2NO2

Molecular Weight

163.12 g/mol

IUPAC Name

(2S)-4-(difluoromethylidene)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H7F2NO2/c7-5(8)3-1-4(6(10)11)9-2-3/h4,9H,1-2H2,(H,10,11)/t4-/m0/s1

InChI Key

FUIVWQOWHXMFSP-BYPYZUCNSA-N

Isomeric SMILES

C1[C@H](NCC1=C(F)F)C(=O)O

Canonical SMILES

C1C(NCC1=C(F)F)C(=O)O

Origin of Product

United States

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